Thienoimidazolidine

Thienoimidazolidines are a class of heterocyclic compounds that exhibit diverse structural features and unique chemical properties, making them of significant interest in the pharmaceutical and materials science fields. These molecules incorporate a thiazolidine ring fused with a thiophene ring, which confers upon them both amide-like and sulfur-containing functionalities. Due to their versatile nature, thienoimidazolidines have been employed as intermediates or building blocks for synthesizing other complex structures. In drug discovery, these compounds are often evaluated for their potential as inhibitors of various enzymes, receptors, and ion channels due to the presence of functional groups that can interact with biological targets. Additionally, they have shown promise in material science applications owing to their electronic properties, which make them suitable for use in organic electronics and optoelectronic devices. The structural diversity and tunability of thienoimidazolidines allow for the design and synthesis of molecules with tailored properties, making them a valuable tool in both academic research and industrial development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

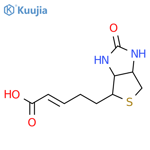

|

Trimethaphan | 7187-66-8 | C22H25N2OS |

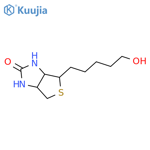

|

1H-Thieno[3,4-d]imidazole-4-butanoicacid, hexahydro-2-oxo-, (3aS,4S,6aR)- | 669-72-7 | C9H14N2O3S |

|

Bisnorbiotin; (3S,4S,5S)-form | 51606-79-2 | C8H12N2O3S |

|

2-Pentenoic acid,5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-, (2E)- | 10118-85-1 | C10H14N2O3S |

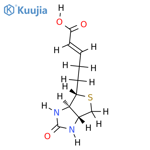

|

(+)-Biotinol | 53906-36-8 | C10H18N2O2S |

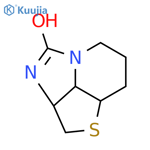

|

(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopentcdinden-4(3H)-one | 1160173-32-9 | C8H12N2OS |

|

2,3-didehydro-biotin | 27368-91-8 | C10H14N2O3S |

|

(3aS,4S,6aR)-4-(hex-5-yn-1-yl)-hexahydro-1H-thieno3,4-dimidazol-2-one | 1373128-13-2 | C11H16N2OS |

|

1H-Thieno[3,4-d]imidazol-2(3H)-one, tetrahydro-, 5,5-dioxide, cis- | 40226-95-7 | C5H8N2O3S |

|

(S,R)-Allylic Dimethylphenyl Biotin | 452100-87-7 | C24H26N2O3S |

Verwandte Literatur

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

Empfohlene Lieferanten

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte